methyl 4,5-dimethylpyridine-2-carboxylate
Description
Contextual Significance of Pyridine-2-Carboxylate Scaffolds in Organic Synthesis
Pyridine-2-carboxylic acid, also known as picolinic acid, and its esters are fundamental building blocks in synthetic chemistry. nih.govtcichemicals.com The arrangement of the carboxylic acid or ester group at the C2 position, adjacent to the ring nitrogen, imparts unique chemical properties. This structural feature allows them to act as bidentate chelating agents for a wide range of metal ions, forming stable complexes. nih.gov Consequently, pyridine-2-carboxylate derivatives are extensively used in coordination chemistry and catalysis. mdpi.comresearchgate.net For instance, they can serve as ligands in catalysts for oxidation reactions and as components in the development of functional materials. nih.gov In pharmaceuticals, this scaffold is present in various biologically active molecules, highlighting its role as a privileged structure in drug discovery. mdpi.com
Overview of Structural Features and Synthetic Utility of Methyl 4,5-Dimethylpyridine-2-Carboxylate
This compound is a specific derivative within this important class of compounds. Its structure is defined by a central pyridine (B92270) ring, a methyl ester group at the 2-position, and two methyl groups at the 4- and 5-positions. While extensive research on this exact isomer is not widely available in published literature, its structural features suggest significant synthetic potential.
The methyl ester at the C2 position can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol, providing a handle for further molecular elaboration. The dimethyl substitution pattern on the pyridine ring influences the molecule's electronic properties and steric environment, which can in turn affect its reactivity and interaction with biological targets. It is anticipated that this compound could serve as a key intermediate in the synthesis of more complex, polysubstituted pyridine derivatives for applications in agrochemicals, pharmaceuticals, or materials science.
Table 1: Predicted Physicochemical Properties of this compound Note: These are calculated or estimated values as experimental data is not readily available.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| Hydrogen Bond Acceptors | 3 (N and 2xO) |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
Historical Development and Emerging Research Trajectories for Similar Pyridine Derivatives
The synthesis of the pyridine ring has been a subject of intense study for over a century. One of the most classic methods is the Hantzsch pyridine synthesis, first reported in 1881 by Arthur Hantzsch. wikipedia.org This multicomponent reaction, which condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849), is a powerful tool for creating substituted dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgchemtube3d.comorganic-chemistry.org Such methods allow for the construction of highly functionalized pyridine rings, which are precursors to compounds like the calcium channel blocker nifedipine. wikipedia.org
Modern research continues to build on this foundation, seeking to develop more efficient and environmentally friendly synthetic routes. organic-chemistry.org Emerging trajectories focus on the precise functionalization of the pyridine core to modulate its properties for specific applications. Research into polysubstituted pyridines is driven by the need for novel ligands for catalysis, new materials with tailored electronic properties, and the development of next-generation therapeutic agents. nih.gov Compounds like this compound, with their defined substitution pattern, represent potential building blocks for these advanced applications, even if they have not yet been extensively studied themselves.
Table 2: Comparison of Melting Points for Selected Pyridine Carboxylate Esters
| Compound Name | Molecular Formula | Melting Point (°C) |
|---|---|---|
| Dimethyl 2,5-pyridine dicarboxylate | C9H9NO4 | 213-217 |
| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | C13H19NO4 | 72-74 |
| Methyl Pyridine-2-carboxylate | C7H7NO2 | Liquid at room temp. |
Data sourced from commercial supplier information.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,5-dimethylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)10-5-7(6)2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCXHTWJBGECCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 4,5 Dimethylpyridine 2 Carboxylate and Its Congeners
Optimized Direct Synthesis Strategies for Methyl 4,5-Dimethylpyridine-2-Carboxylate
Direct construction of the pyridine (B92270) ring remains a cornerstone of heterocyclic synthesis. Modern methodologies aim to improve upon classical reactions by enhancing efficiency, regioselectivity, and substrate scope.
Multi-Component Condensation Reactions
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to complex molecules from simple starting materials in a single step. The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. mdpi.com While traditionally used for the synthesis of dihydropyridines, subsequent oxidation provides the corresponding pyridine. mdpi.com
For the synthesis of a tetrasubstituted pyridine like this compound, a modified Hantzsch approach or other MCRs could be envisioned. For instance, the Bohlmann-Rahtz pyridine synthesis allows for the one-pot synthesis of tri- and tetrasubstituted pyridines with complete regiochemical control. organic-chemistry.org This reaction proceeds via a Michael addition between an enamine and an alkynone, followed by cyclodehydration. organic-chemistry.org The use of microwave irradiation has been shown to significantly accelerate this process, often leading to higher yields in shorter reaction times compared to conventional heating. organic-chemistry.org
| Reaction | Reactants | Conditions | Yield | Reference |
| Bohlmann-Rahtz | Ethyl β-aminocrotonate, Alkynones | Microwave, 170°C, 10-20 min | Up to 98% | organic-chemistry.org |
| Hantzsch-type | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium acetate | Varies | Varies | mdpi.com |
This table showcases representative multi-component reactions for pyridine synthesis. Specific conditions and yields would need to be optimized for the synthesis of this compound.
Cycloaddition Approaches to Substituted Pyridine-2-Carboxylates
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), provide a convergent and often stereoselective route to six-membered rings. In the context of pyridine synthesis, this can involve the reaction of a diene with a dienophile containing a nitrogen atom, or vice versa. Inverse electron demand Diels-Alder reactions of 1,2,4-triazines with alkynes have emerged as a valuable strategy for constructing highly substituted pyridines. whiterose.ac.uk
The development of microwave-assisted Diels-Alder reactions has further enhanced the utility of this approach, enabling the rapid synthesis of substituted pyridines and furans from oxazoles and various dienophiles under solvent-free conditions. nih.gov For the synthesis of this compound, a hypothetical Diels-Alder approach could involve a diene incorporating the C4-C5 dimethyl pattern and a dienophile bearing the carboxylate and nitrogen functionalities. The regioselectivity of such reactions is a critical consideration and is often governed by the electronic and steric properties of the substituents on both the diene and dienophile. rsc.org
| Reaction Type | Diene/Dienophile Combination | Key Features | Reference |
| Inverse Electron Demand Diels-Alder | 1,2,4-Triazines and Alkynes | Access to highly substituted pyridines | whiterose.ac.uk |
| Microwave-Assisted Diels-Alder | 2,4,5-Trimethyloxazole and Dienophiles | Rapid, solvent-free synthesis of pyridines | nih.gov |
This table illustrates general cycloaddition strategies that could be adapted for the synthesis of the target compound.
Functionalization and Derivatization from Precursor Pyridine Scaffolds
An alternative to de novo ring synthesis is the modification of a pre-existing, simpler pyridine core. This approach is particularly useful when the desired substitution pattern is not readily accessible through direct synthesis. For this compound, a plausible precursor would be 3,4-lutidine (3,4-dimethylpyridine).
Regioselective Functionalization of the Pyridine Ring
The introduction of a carboxylate group at the C2 position of a 3,4-lutidine scaffold requires a regioselective C-H functionalization. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack but challenging for direct electrophilic substitution. iust.ac.ir However, various strategies have been developed to achieve regioselective functionalization.
One approach involves the use of pyridyne intermediates. The generation of a 3,4-pyridyne from a suitably substituted precursor allows for the regioselective addition of nucleophiles. nih.govresearchgate.netnih.gov For instance, the regioselective lithiation of a 3-halopyridine derivative can lead to a 3,4-pyridyne, which can then react with a Grignard reagent at the 4-position, followed by quenching with an electrophile at the 3-position. researchgate.netnih.govrsc.org While this provides access to 3,4-disubstituted pyridines, adapting this for C2 functionalization would require a different pyridyne intermediate or a subsequent functionalization step.
Direct C-H activation methodologies catalyzed by transition metals have also become a powerful tool for pyridine functionalization. nih.gov These methods often employ directing groups to control the site of functionalization.
Transformations of Alkyl Substituents on the Pyridine Core
The methyl groups on a dimethylpyridine ring can be transformed into other functional groups. Selective oxidation of one of the methyl groups is a key challenge. The reactivity of methyl groups on the pyridine ring can be influenced by their position. clockss.org For instance, in 2-methyl-5-ethylpyridine, the methyl group at the 2-position exhibits different reactivity compared to the ethyl group at the 5-position during vapor-phase oxidation. researchgate.net
Metal-free oxidation methods using reagents like peroxides have been developed for the methylation of pyridine N-oxides, which proceeds via a radical mechanism. researchgate.net Electrochemical methods have also been employed for the site-selective oxidation of methylarenes to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov The regioselectivity of such oxidations is often governed by the electronic properties of the heterocyclic ring. nih.gov
| Precursor | Reagent/Method | Product Type | Key Consideration |
| 3,4-Lutidine | Directed C-H Activation | 2-Substituted-3,4-lutidine | Choice of directing group and catalyst |
| 4,5-Dimethylpicolinic acid | Esterification | This compound | Availability of the picolinic acid precursor |
| 2,4,5-Trimethylpyridine | Selective Oxidation | 4,5-Dimethylpyridine-2-carboxylic acid derivative | Regioselectivity of methyl group oxidation |
This table outlines potential functionalization strategies starting from simpler pyridine precursors.
Green Chemistry Principles in the Synthesis of Pyridine-2-Carboxylates
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov Key metrics for evaluating the "greenness" of a chemical process include atom economy, E-factor, reaction mass efficiency, and the use of renewable feedstocks and environmentally benign solvents. wiley-vch.demdpi.comresearchgate.net
In the context of pyridine-2-carboxylate synthesis, several green approaches have been reported. One-pot multi-component reactions inherently improve atom economy and reduce waste by minimizing intermediate isolation and purification steps. nih.gov The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption, often enabling solvent-free reactions. organic-chemistry.orgroyalsocietypublishing.org
The choice of solvent is another critical aspect of green synthesis. The development of reactions in environmentally friendly solvents like water or the use of solvent-free conditions is highly desirable. nih.gov Furthermore, the use of biocatalysts, such as enzymes, can offer mild and selective transformations, as demonstrated in the laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines.
| Green Chemistry Principle | Application in Pyridine Synthesis | Example |
| Atom Economy | Multi-component reactions | Hantzsch and Bohlmann-Rahtz syntheses |
| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of pyridines and glycosides nih.gov |
| Use of Safer Solvents | Solvent-free or aqueous conditions | Microwave-assisted solvent-free reactions organic-chemistry.org |
| Catalysis | Use of efficient and recyclable catalysts | Laccase-catalyzed oxidation |
This table summarizes the application of green chemistry principles in the synthesis of pyridine derivatives.
Solvent-Free and Aqueous Reaction Conditions
The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, there is a growing interest in developing solvent-free and aqueous reaction conditions for the synthesis of pyridine carboxylates.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions are conducted in the absence of a solvent, often with the application of microwave irradiation or mechanical grinding to facilitate the reaction. These methods can lead to higher yields, shorter reaction times, and easier product purification. For instance, the synthesis of quinoline (B57606) derivatives has been successfully achieved in dry media using heterogeneous catalysts under microwave irradiation, suggesting the potential for similar approaches in pyridine carboxylate synthesis. jetir.org
Aqueous Synthesis:
Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. While organic reactions in aqueous media can be challenging, recent research has demonstrated their feasibility for various transformations. The synthesis of pyridine dicarboxylic acid derivatives has been reported in aqueous solutions, highlighting the potential for developing greener synthetic routes for compounds like this compound. semanticscholar.org Photocatalytic methods using TiO2 in aqueous solutions have also been explored for the production of pyridinecarboxylic acids from pyridinemethanol isomers, offering an environmentally friendly approach using artificial sunlight. researchgate.net
A study on the synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate utilized a mixed solvent system including water, demonstrating the compatibility of aqueous conditions in the synthesis of complex pyridine derivatives. semanticscholar.org
Heterogeneous Catalysis in Synthesis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages over their homogeneous counterparts. They are easily separated from the reaction mixture, allowing for catalyst recycling and reducing product contamination. This is particularly important for industrial-scale production where cost and sustainability are major concerns.
In the context of pyridine synthesis, various heterogeneous catalysts have been investigated. For the gas-phase synthesis of methylpyridines, catalysts such as CdO-kaolin and CdO-Cr2O3-kaolin have shown high efficiency. semanticscholar.org While not directly applied to this compound, these findings demonstrate the potential of metal oxide-based catalysts in pyridine ring formation and functionalization.
The conversion of bioethanol to butanol has been achieved using copper catalysts supported on porous mixed oxides like MgAlOx and ZnAlOx in a fixed-bed reactor, showcasing the application of heterogeneous catalysis in transformations of oxygenated feedstocks. mdpi.com Furthermore, iron-doped borophosphate glass has been utilized as a reusable catalyst for the hydrothiolation of alkynes under solvent-free conditions, indicating the versatility of heterogeneous systems. mdpi.com
Titanium dioxide (TiO2) has been employed as a heterogeneous photocatalyst for the selective oxidation of pyridinemethanol isomers to pyridinecarboxylic acids in aqueous solutions. researchgate.net This process operates at ambient conditions and utilizes artificial solar radiation, presenting a sustainable pathway for the synthesis of key intermediates.
| Catalyst System | Reactants | Product | Key Advantages |
| CdO-Cr2O3-kaolin | Acetylene (B1199291), Ammonia | 2-methylpyridine, 4-methylpyridine | High yield in gas-phase synthesis. semanticscholar.org |
| TiO2 (photocatalyst) | Pyridinemethanol isomers | Pyridinecarboxylic acids | Green process in aqueous solution at ambient conditions. researchgate.net |
| Montmorillonite K-10 | 2-Aminoacetophenone, Ethylacetoacetate | Ethyl-2,4-dimethylquinoline-3-carboxylate | High yield, short reaction time in dry media under microwave irradiation. jetir.org |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. flinders.edu.au It involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This often leads to improved yields, higher purity, and enhanced safety compared to traditional batch processing. acs.org
The application of flow chemistry to the synthesis of pyridine derivatives has demonstrated significant advantages. For instance, a continuous flow method for the α-methylation of substituted pyridines using a packed-bed reactor with Raney® nickel catalyst resulted in a greener and more efficient process compared to batch methods. researchgate.netresearchgate.net
| Technology | Advantages | Relevance to Pyridine Synthesis |
| Flow Chemistry | Precise control over reaction parameters, improved safety, higher yields, scalability. flinders.edu.auacs.org | Expedited and greener synthesis of 2-methylpyridines. researchgate.netresearchgate.net |
| Continuous Processing | Integration of multiple reaction and purification steps, reduced footprint, automation. flinders.edu.au | Potential for efficient, multi-step synthesis of complex pyridine derivatives. |
Comprehensive Structural Elucidation and Conformational Analysis of Methyl 4,5 Dimethylpyridine 2 Carboxylate
Solid-State X-ray Crystallographic Investigations
Despite a comprehensive search of crystallographic databases and the scientific literature, no publicly available single-crystal X-ray diffraction data for methyl 4,5-dimethylpyridine-2-carboxylate could be located. Therefore, a detailed analysis of its solid-state structure is not possible at this time.
Intermolecular Interactions in Crystalline Architectures (e.g., Hydrogen Bonding, π-Stacking)
The arrangement of molecules in a crystal is governed by various non-covalent interactions. For a molecule like this compound, one might expect interactions such as C–H···O or C–H···N hydrogen bonds, as well as potential π–π stacking interactions between the pyridine (B92270) rings of adjacent molecules. However, without experimental crystallographic data, the specific nature and geometry of these interactions remain undetermined.
Conformational Preferences in the Solid State
The conformation of a molecule in the solid state is influenced by both intramolecular forces and the forces of crystal packing. For this compound, this would involve the orientation of the methoxycarbonyl group relative to the pyridine ring. This could be influenced by steric hindrance from the adjacent methyl group. Without crystallographic data, the preferred solid-state conformation cannot be definitively described.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. Advanced NMR techniques can provide detailed information about the chemical environment of each atom, their connectivity, and their spatial proximity.
A thorough review of the scientific literature did not yield any dedicated studies reporting advanced NMR spectroscopic data for this compound. Consequently, a detailed experimental analysis of its solution-state structure and dynamics is not currently available.
Two-Dimensional NMR Techniques for Proton and Carbon Assignment (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule's NMR spectra.
COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the molecular skeleton.
While these techniques would be instrumental in assigning the ¹H and ¹³C NMR spectra of this compound, no such experimental data has been published. A hypothetical data table for such assignments remains unpopulated pending experimental investigation.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C2-COOCH₃ | Data not available | Data not available | Data not available |
| C3-H | Data not available | Data not available | Data not available |
| C4-CH₃ | Data not available | Data not available | Data not available |
| C5-CH₃ | Data not available | Data not available | Data not available |
| C6-H | Data not available | Data not available | Data not available |
Nuclear Overhauser Effect (NOE) Spectroscopy for Proximity Determination
NOE spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. It detects the transfer of nuclear spin polarization from one nucleus to another through space. This information is critical for determining the three-dimensional structure and conformational preferences of a molecule in solution. For this compound, NOE data would be particularly useful for establishing the through-space proximity between the protons of the methoxycarbonyl group and the protons on the pyridine ring and the methyl substituents. However, no NOE studies for this specific compound have been reported.
Dynamic NMR Studies of Rotational Barriers and Conformational Exchange
Dynamic NMR (DNMR) is used to study the rates of chemical exchange processes that occur on the NMR timescale. This can include bond rotations, ring flips, and other conformational changes. In the case of this compound, DNMR could potentially be used to study the rotational barrier of the methoxycarbonyl group and the methyl groups. Such studies would provide valuable insight into the molecule's flexibility and the energetic barriers between different conformations. At present, there are no published dynamic NMR studies for this compound.
Detailed Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of a molecule. Each technique provides complementary information based on the selection rules governing molecular vibrations.
The fingerprint region of an IR spectrum, typically spanning from 1500 cm⁻¹ to 600 cm⁻¹, contains a complex series of absorptions that are unique to a particular molecule. libretexts.orgredalyc.org These bands arise from a combination of bending and stretching vibrations of the molecular skeleton, such as C-C, C-O, and C-N single bonds, as well as various bending modes of C-H groups. libretexts.org For this compound, this region provides definitive confirmation of its structure.
The key vibrations expected in the fingerprint region are associated with the pyridine ring, the ester group, and the methyl substituents.
Pyridine Ring Vibrations: The substituted pyridine ring gives rise to several characteristic bands. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ range. In related pyridine carboxylic acids, bands around 1572 cm⁻¹ have been attributed to C-N and C-C-N moieties. researchgate.net In-plane and out-of-plane bending vibrations of the ring C-H bonds and the ring itself also produce a pattern of absorptions unique to the 2,4,5-trisubstituted arrangement.
Ester Group Vibrations: The ester functional group is characterized by a strong C-O single bond stretching vibration, which is expected to appear between 1300 cm⁻¹ and 1100 cm⁻¹. This band results from the stretching of the bond between the carbonyl carbon and the ester oxygen.
Methyl Group Vibrations: The two methyl groups attached to the pyridine ring and the methyl group of the ester will exhibit characteristic C-H bending vibrations. Asymmetric bending modes are typically observed near 1450 cm⁻¹, while symmetric bending modes (umbrella modes) appear near 1375 cm⁻¹.
A summary of the predicted prominent peaks in the IR fingerprint region is presented in the following table.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~1580 - 1450 | Pyridine Ring C=C and C=N Stretching |
| ~1450 | Asymmetric C-H Bending (Methyl Groups) |
| ~1375 | Symmetric C-H Bending (Methyl Groups) |
| ~1300 - 1100 | C-O Stretching (Ester) |
| Below 1000 | C-H Out-of-Plane Bending and Ring Bending/Deformation Modes |
Raman spectroscopy provides complementary information to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. Non-polar and symmetric bonds often produce strong Raman signals, whereas they may be weak or absent in an IR spectrum.
For this compound, several key vibrations are expected to be strongly Raman active:
Pyridine Ring Breathing Mode: A key feature in the Raman spectra of aromatic heterocycles is the symmetric ring "breathing" mode, where the entire ring expands and contracts symmetrically. This vibration, typically occurring around 1000 cm⁻¹, often gives rise to a very intense and sharp peak, serving as an excellent indicator of the aromatic ring system.
Substituent-Ring Vibrations: The C-C stretching vibrations between the methyl groups and the pyridine ring are also expected to be visible in the Raman spectrum.
Symmetric Stretches: The symmetric stretching vibrations of the C-O-C bonds in the ester group and the C-C bonds of the alkyl substituents will contribute to the Raman spectrum. In contrast to IR spectroscopy where the asymmetric C=O stretch is dominant, in Raman spectroscopy, symmetric vibrations are often more prominent.
Raman spectroscopy is particularly useful for studying the skeletal vibrations of the dimethylpyridine core, providing a clear picture of the carbon-nitrogen framework. The technique's ability to differentiate between similar derivatives makes it a valuable tool for structural confirmation. pitt.edu
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~3050 - 2850 | C-H Stretching (Aromatic and Methyl) |
| ~1600 | Pyridine Ring Stretching |
| ~1450 | C-H Bending (Methyl Groups) |
| ~1000 | Symmetric Pyridine Ring Breathing Mode (strong intensity) |
| ~800 - 600 | Ring Deformation Modes |
Mass Spectrometric Fragmentation Pathways and Isomeric Differentiation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. chemguide.co.uk For this compound (molecular weight: 165.19 g/mol ), electron ionization (EI) mass spectrometry would first generate a molecular ion (M⁺˙) at m/z 165. This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk
The primary fragmentation pathways are dictated by the functional groups present—namely, the aromatic pyridine ring and the methyl ester group. The most probable fragmentation routes are:
Loss of a Methoxy (B1213986) Radical (·OCH₃): This is a classic fragmentation pattern for methyl esters. The M⁺˙ ion can undergo cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (mass = 31 Da). This process forms a highly stable acylium cation at m/z 134 . The stability of this ion often makes this a prominent peak in the spectrum. libretexts.org
Loss of a Carbomethoxy Radical (·COOCH₃): Another common pathway involves the cleavage of the bond between the pyridine ring and the ester group. This results in the loss of a carbomethoxy radical (mass = 59 Da), leaving a positively charged 4,5-dimethylpyridine ion at m/z 106 . miamioh.edu
Loss of a Methyl Radical (·CH₃): Cleavage of a C-C bond can lead to the loss of one of the methyl groups from the pyridine ring as a methyl radical (mass = 15 Da), producing a fragment ion at m/z 150 . The relative stability of the resulting cation influences the likelihood of this fragmentation. youtube.com
These fragmentation pathways are summarized in the table below.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 165 | [C₉H₁₁NO₂]⁺˙ (Molecular Ion) | - |
| 150 | [M - CH₃]⁺ | ·CH₃ (Methyl Radical) |
| 134 | [M - OCH₃]⁺ (Acylium Cation) | ·OCH₃ (Methoxy Radical) |
| 106 | [M - COOCH₃]⁺ (4,5-Dimethylpyridine Cation) | ·COOCH₃ (Carbomethoxy Radical) |
Isomeric Differentiation: Mass spectrometry can be used to distinguish between positional isomers. For instance, an isomer such as methyl 3,5-dimethylpyridine-2-carboxylate would also have a molecular ion at m/z 165 and would be expected to lose fragments of 31 Da and 59 Da. However, the relative intensities of the fragment ions would likely differ. The electronic and steric effects of the substituent positions on the pyridine ring influence the stability of the fragment ions, leading to a unique fragmentation "fingerprint" for each isomer. nih.gov Subsequent fragmentation of the primary ions (e.g., the ion at m/z 106) would also produce a different pattern, allowing for unambiguous differentiation between isomers.
Chemical Reactivity and Mechanistic Studies of Methyl 4,5 Dimethylpyridine 2 Carboxylate
Transformations of the Ester Moiety
The ester functional group in methyl 4,5-dimethylpyridine-2-carboxylate serves as a versatile precursor for various chemical modifications, enabling its conversion into other functional groups like carboxylic acids, different esters, amides, and alcohols.
The conversion of the methyl ester to 4,5-dimethylpyridine-2-carboxylic acid is a key transformation. This hydrolysis is typically conducted under basic conditions, followed by an acidic workup.
Alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) in an aqueous methanol (B129727) solution, are effective for this purpose. The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion to produce the carboxylate salt. Subsequent acidification with an acid like hydrochloric acid (HCl) yields the final carboxylic acid. google.com
Table 1: Conditions for Selective Hydrolysis
| Reagent | Solvent System | Temperature | Product |
| NaOH | Methanol/Water | Reflux | 4,5-Dimethylpyridine-2-carboxylic acid |
Transesterification involves the substitution of the methyl group of the ester with a different alkyl or aryl group by reacting it with another alcohol. This equilibrium-driven reaction is often facilitated by removing the methanol byproduct.
This transformation can be catalyzed by either acids or bases. For instance, the reaction of an alcohol with a carboxylic acid can be catalyzed by 4-dimethylaminopyridine (B28879) in the presence of a coupling agent like dicyclohexylcarbodiimide. google.com Alternatively, base-catalyzed transmethylation can occur between a methyl ester and various nucleophiles in alkaline media. researchgate.net
Detailed Research Findings:
The reaction of methyl cyclopropanecarboxylate (B1236923) with nucleophiles such as methoxide has been observed, indicating the feasibility of transesterification under basic conditions. researchgate.net
The ester can be converted to an amide through a reaction with an amine, a process known as aminolysis. This reaction can be facilitated by converting the corresponding carboxylic acid into a more reactive acyl chloride. For instance, 6-(methoxycarbonyl)pyridine-2-carboxylic acid can be refluxed with thionyl chloride to form the acyl chloride, which then reacts with an aminopyridine to yield the desired amide. ukm.edu.my Amidation of carboxylic acids can also be achieved directly using various coupling agents or catalytically. nih.govresearchgate.netmdpi.comelsevierpure.com
Reduction of the ester group yields the primary alcohol, (4,5-dimethylpyridin-2-yl)methanol. This transformation is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide to form an intermediate aldehyde, which is then further reduced to the primary alcohol. masterorganicchemistry.comyoutube.comyoutube.com While sodium borohydride (B1222165) is generally not reactive enough to reduce esters, its reactivity can be enhanced with certain additives. researchgate.net
Key Research Findings:
The reduction of esters with LiAlH₄ is a well-established method for the synthesis of primary alcohols. masterorganicchemistry.commasterorganicchemistry.com
The initial step in the reduction of a related carboxylic acid with LiAlH₄ involves an acid-base reaction, which deprotonates the acid. youtube.comyoutube.com
Table 2: Key Transformations of the Ester Group
| Reaction | Reagent(s) | Product |
| Amidation | 1. SOCl₂ 2. R-NH₂ | N-substituted 4,5-dimethylpyridine-2-carboxamide |
| Reduction | LiAlH₄ | (4,5-Dimethylpyridin-2-yl)methanol |
Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Ring System
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This characteristic, along with the influence of its substituents, dictates its reactivity.
Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) because the nitrogen atom deactivates the ring. quimicaorganica.org Electrophilic attack is further disfavored as the nitrogen can be protonated or complex with Lewis acids under typical reaction conditions, increasing the deactivation. rsc.orgyoutube.com When substitution does occur, it is directed to the 3-position (meta to the nitrogen). quimicaorganica.org The presence of the electron-withdrawing ester group at the 2-position further deactivates the ring, while the electron-donating methyl groups at the 4- and 5-positions provide some activation.
Detailed Research Findings:
Theoretical studies on the nitration of pyridine show that the reaction is challenging because, in the required strongly acidic medium, pyridine is fully protonated and strongly deactivated. rsc.org
Friedel-Crafts alkylations and acylations are generally not feasible on pyridine as the nitrogen atom reacts with the catalyst. quimicaorganica.org
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). In this compound, the C-2 and C-4 positions are substituted. The C-6 position is therefore a likely site for nucleophilic attack.
If a suitable leaving group is present, nucleophilic aromatic substitution (SNAAr) can occur. For example, studies on methyl 3-nitropyridine-4-carboxylate have shown that the nitro group can be displaced by a fluoride (B91410) anion. researchgate.net This highlights the potential for nucleophilic substitution on pyridine rings bearing electron-withdrawing groups.
Detailed Research Findings:
Acyl transfer reactions involving phenoxides as nucleophiles on 2,4-dinitrophenyl furoates proceed via a stepwise addition-elimination mechanism where the nucleophilic attack is the rate-determining step. mdpi.com
N-Oxidation and N-Alkylation Chemistry
The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles, leading to the formation of N-oxides and N-alkylpyridinium salts. These transformations are fundamental in modifying the electronic properties and steric environment of the pyridine ring, thereby influencing its subsequent reactivity.
N-Oxidation: The conversion of pyridines to their corresponding N-oxides is a common transformation, typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) arkat-usa.org. For pyridine derivatives, the rate of N-oxidation is sensitive to the electronic nature of the substituents. Electron-donating groups enhance the nucleophilicity of the nitrogen atom, accelerating the reaction, while electron-withdrawing groups have the opposite effect nih.gov.
In the case of this compound, the presence of the electron-withdrawing methyl carboxylate group at the 2-position is expected to decrease the reactivity of the pyridine nitrogen towards oxidation compared to unsubstituted or simply alkyl-substituted pyridines. Furthermore, studies on the N-oxidation of pyridine-2-carboxylic acids have shown that the reaction can be accompanied by decarboxylation, particularly when using hydrogen peroxide with certain catalysts nih.gov. While the ester group in this compound is more stable than a free carboxylic acid, the reaction conditions for N-oxidation must be carefully selected to avoid potential side reactions.
N-Alkylation: The reaction of pyridines with alkyl halides or other alkylating agents yields N-alkylpyridinium salts rsc.org. This quaternization reaction is a classic example of nucleophilic substitution where the pyridine nitrogen acts as the nucleophile. The reactivity in N-alkylation is also influenced by steric and electronic factors.
The steric hindrance around the nitrogen atom in this compound is notable, with substituents at both the 2- and 5- (ortho and meta-like) positions. This steric crowding can significantly impact the rate and feasibility of N-alkylation, particularly with bulky alkylating agents. Thermodynamic studies on the formation of complexes with sterically hindered pyridines have shown that while the basicity (a factor in nucleophilicity) might be high, the steric hindrance can lead to a decrease in the stability of the resulting complexes, primarily due to entropic factors rsc.org. The regioselectivity of N-alkylation in related heterocyclic systems has been shown to be governed by a "steric approach control" researchgate.net.
| Reaction Type | Reagents | Key Considerations |
| N-Oxidation | H₂O₂/AcOH, m-CPBA | Reduced nucleophilicity due to the 2-CO₂Me group. Potential for side reactions. |
| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Steric hindrance from 2-CO₂Me and 5-CH₃ groups. |
Reactivity of the Methyl Substituents
The methyl groups at the 4- and 5-positions of the pyridine ring are not inert and can participate in a variety of chemical transformations. Their reactivity is influenced by the electronic character of the pyridine ring and the potential for stabilization of reactive intermediates.
Side-Chain Functionalization (e.g., benzylic oxidation, halogenation)
Benzylic Oxidation: The oxidation of alkyl side chains on aromatic rings, often referred to as benzylic oxidation, is a common method for introducing functionality. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize methyl groups on pyridine rings to carboxylic acids acs.org. The reaction proceeds via a radical mechanism, and the presence of a hydrogen atom on the carbon attached to the ring is crucial arkat-usa.orggoogle.com.
For this compound, selective oxidation of one methyl group over the other would be a synthetic challenge. The 4-methyl group is para to the nitrogen and meta to the carboxylate, while the 5-methyl group is meta to both. The electronic influence of the N-oxide or a quaternized nitrogen can further activate the methyl groups towards deprotonation and subsequent reactions.
Side-Chain Halogenation: Free-radical halogenation of alkylpyridines, typically using N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen atom onto the side chain hmdb.ca. This benzylic-type bromination is a key step for further functionalization. The selectivity of this reaction depends on the relative stability of the resulting benzylic radicals. In this compound, the radical at the 4-position might experience different stabilization compared to the radical at the 5-position due to the electronic effects of the ring nitrogen and the carboxylate group.
| Functionalization | Reagents | Expected Product |
| Benzylic Oxidation | KMnO₄, H₂CrO₄ | Carboxylic acid at the 4- or 5-position |
| Side-Chain Halogenation | NBS, AIBN | Bromomethyl derivative at the 4- or 5-position |
Condensation Reactions Involving Active Methyl Groups
The methyl groups on the pyridine ring, particularly the one at the 4-position (para to the nitrogen), can exhibit sufficient acidity to be deprotonated by a strong base. The resulting carbanion can then act as a nucleophile in condensation reactions with carbonyl compounds, such as aldehydes and ketones.
For instance, the reaction with benzaldehyde (B42025) would lead to the formation of a styryl-substituted pyridine derivative. The activation of the methyl groups for such reactions is enhanced when the pyridine nitrogen is quaternized or oxidized to an N-oxide, as this increases the acidity of the α-protons of the alkyl substituents. The electron-withdrawing ester group at the 2-position would also contribute to the acidification of the ring protons and potentially the methyl group protons.
Kinetic and Thermodynamic Aspects of Key Transformations
The rates and equilibria of the aforementioned reactions are governed by kinetic and thermodynamic parameters, which are in turn influenced by the structure of this compound.
N-Oxidation and N-Alkylation: The kinetics of N-oxidation of pyridines are generally second order. The presence of the electron-withdrawing ester group at the 2-position is expected to increase the activation energy for N-oxidation, thus slowing down the reaction rate compared to pyridine itself or lutidines.
For N-alkylation, both electronic and steric effects are crucial. The thermodynamics of the reaction are influenced by the stability of the resulting pyridinium (B92312) salt. Steric hindrance, as present in this molecule, can decrease the exothermicity of the reaction and shift the equilibrium towards the reactants rsc.org. The transition state for N-alkylation will be sterically crowded, leading to a higher activation energy and slower reaction rates.
Side-Chain Reactions: The kinetics of side-chain oxidation and halogenation are dependent on the rate of hydrogen atom abstraction to form a benzylic radical. The stability of this radical intermediate is a key factor. For condensation reactions, the rate-determining step is often the initial deprotonation of the methyl group. The acidity of the methyl protons, and thus the rate of carbanion formation, is influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the 2-carboxylate group would be expected to enhance the acidity of the methyl groups, thereby facilitating condensation reactions.
| Transformation | Influencing Factors | Expected Kinetic/Thermodynamic Outcome |
| N-Oxidation | Electron-withdrawing 2-CO₂Me group | Slower reaction rate compared to pyridine. |
| N-Alkylation | Steric hindrance at N-1 | Slower reaction rate and less favorable equilibrium. |
| Side-Chain Deprotonation | Electron-withdrawing 2-CO₂Me group | Increased acidity of methyl protons, favoring condensation. |
Coordination Chemistry of Methyl 4,5 Dimethylpyridine 2 Carboxylate As a Ligand
Ligand Design and Synthesis of Derivatives for Metal Complexation
The synthesis of pyridine-carboxylate ligands and their derivatives is a well-established area of organic chemistry. Typically, these syntheses involve multi-step processes that can be adapted to introduce various substituents onto the pyridine (B92270) ring, thereby tuning the electronic and steric properties of the resulting ligand. For instance, the introduction of methyl groups, as in the case of methyl 4,5-dimethylpyridine-2-carboxylate, is known to influence the ligand's electron-donating ability and can create steric hindrance that affects the geometry of the resulting metal complexes.
While specific synthetic routes for derivatives of this compound intended for metal complexation are not documented, general methodologies for modifying pyridine-2-carboxylate esters could be employed. These might include functionalization of the methyl groups or the aromatic ring to introduce additional donor atoms, thereby creating multidentate ligands capable of forming more stable chelate rings with metal ions. The ester functionality itself could also be hydrolyzed to the corresponding carboxylic acid, which is a common strategy to create a bidentate N,O-chelating ligand.
Elucidation of Metal Binding Modes and Chelation Characteristics
The coordination behavior of pyridine-2-carboxylate ligands is diverse, and it is reasonable to predict that this compound would exhibit similar versatility. The potential binding modes are dictated by the donor atoms available: the pyridine nitrogen and the oxygen atoms of the carboxylate group.
Monodentate, Bidentate, and Polydentate Coordination
Based on analogous compounds, this compound could coordinate to a metal center in several ways. As a monodentate ligand, it would likely bind through the pyridine nitrogen atom, which is a common coordination mode for simple pyridine derivatives.
More probable, however, is a bidentate coordination mode. Upon deprotonation of the ester to a carboxylate, or through coordination of the carbonyl oxygen, the ligand can form a stable five-membered chelate ring by binding through both the pyridine nitrogen and one of the carboxylate oxygens (an N,O-chelate). This is a highly favored coordination mode for 2-substituted pyridine carboxylates as it enhances the thermodynamic stability of the resulting metal complex.
The potential for polydentate coordination would arise from derivatives of the primary ligand. For example, if the methyl groups were functionalized to include additional donor atoms, the ligand could wrap around a metal ion, forming multiple chelate rings.
Factors Influencing Coordination Site Selectivity
The selectivity of coordination sites in ligands like this compound is governed by a combination of steric and electronic factors.
Steric Effects: The two methyl groups at the 4 and 5 positions of the pyridine ring introduce steric bulk. This could influence the approach of the ligand to the metal center and may favor the formation of complexes with specific geometries that can accommodate these bulky groups. The methyl groups could also sterically hinder the coordination of other ligands to the metal center.
Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the pyridine ring and enhances the basicity of the pyridine nitrogen. This increased basicity would strengthen the coordinate bond to a Lewis acidic metal center. The electronic properties of the metal ion itself (e.g., its hardness or softness according to HSAB theory) would also play a crucial role in determining whether it preferentially binds to the "harder" oxygen donor of the carboxylate or the "borderline" nitrogen donor of the pyridine.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with pyridine-carboxylate ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The resulting complexes can then be characterized by a variety of techniques to determine their structure and properties. Although no specific complexes of this compound are reported, the expected methodologies for their synthesis and characterization are well-established.
Spectroscopic Signatures of Coordination
Various spectroscopic techniques are invaluable for characterizing coordination compounds:
UV-Visible (UV-Vis) Spectroscopy: Coordination of a ligand to a metal ion typically results in shifts in the electronic absorption bands of both the ligand and the metal. For transition metal complexes, d-d transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands can often be observed in the visible region of the spectrum, providing information about the electronic structure and geometry of the complex.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination can be monitored by IR spectroscopy. For this compound, shifts in the C=N stretching frequency of the pyridine ring and the C=O and C-O stretching frequencies of the carboxylate group would be indicative of coordination to a metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can be used to deduce the binding mode.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (i.e., those with unpaired electrons), EPR spectroscopy is a powerful tool for probing the electronic environment of the metal center.
X-ray Absorption Spectroscopy (XAS): XAS can provide information about the oxidation state and local coordination environment of the metal atom in both crystalline and non-crystalline samples.
Electronic and Magnetic Properties of Coordination Compounds
A thorough search of scientific databases and academic journals yielded no specific studies on the electronic and magnetic properties of coordination compounds derived from this compound. Research on related, yet structurally distinct, pyridine carboxylate ligands offers a general framework for predicting potential properties. For instance, the electronic spectra of transition metal complexes with pyridine-based ligands are typically characterized by d-d transitions and charge-transfer bands. The energies of these transitions are influenced by the metal ion, its coordination geometry, and the ligand field strength.
Similarly, the magnetic properties of such complexes are dictated by the number of unpaired d-electrons on the metal center. uomustansiriyah.edu.iq Depending on the specific metal and the ligand field environment, complexes can exhibit paramagnetism, diamagnetism, or more complex magnetic behaviors like antiferromagnetic or ferromagnetic coupling in polynuclear species. uomustansiriyah.edu.iqdalalinstitute.com However, without experimental data for complexes of this compound, any discussion of their specific electronic and magnetic characteristics would be purely speculative.
Catalytic Applications of Metal Complexes Derived from this compound
There is currently no published research detailing the catalytic applications of metal complexes synthesized with this compound as a ligand. The broader class of metal complexes with pyridine-based ligands has been extensively explored in catalysis, demonstrating activity in a wide range of organic transformations. These include oxidation, reduction, and carbon-carbon bond-forming reactions. nih.govtcu.eduacs.org
The electronic and steric properties of the pyridine ligand, influenced by its substituents, play a crucial role in tuning the catalytic activity of the metal center. nih.govtcu.edu The electron-donating methyl groups at the 4 and 5 positions of the pyridine ring in this compound would be expected to increase the electron density at the metal center, which could, in turn, influence its catalytic performance. However, in the absence of any empirical studies, the potential catalytic utility of these specific complexes remains an open area for future investigation.
Theoretical and Computational Investigations of Methyl 4,5 Dimethylpyridine 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.
Electronic Structure Determination (e.g., HOMO-LUMO Analysis, Charge Distribution)
The electronic structure dictates the chemical reactivity and properties of a molecule. Key aspects of this include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comscirp.org
For methyl 4,5-dimethylpyridine-2-carboxylate, the HOMO is typically localized over the electron-rich pyridine (B92270) ring and the methyl groups, while the LUMO is often centered on the electron-withdrawing carboxylate group and the pyridine nitrogen. This distribution suggests that the pyridine ring is the likely site for electrophilic attack, whereas the carboxylate group is a potential site for nucleophilic attack.
Global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify chemical behavior. scirp.orgmaterialsciencejournal.org
| Parameter | Formula | Description | Typical Calculated Value |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | ~ -6.7 eV |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | ~ 4.9 eV |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | ~ 6.7 eV |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | ~ 1.8 eV |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | ~ 4.25 eV |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | ~ 2.45 eV |
These values are illustrative and depend on the specific computational method and basis set used.
Charge distribution analysis, using methods like Mulliken Population Analysis or Natural Population Analysis (NPA), reveals the partial atomic charges on each atom. scielo.org.mx This information is visualized using a Molecular Electrostatic Potential (MEP) map, where different colors represent varying electrostatic potentials. nih.gov Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), often found near the nitrogen and oxygen atoms. Blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack), typically located around the hydrogen atoms. nih.gov
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. scirp.org It is employed to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. scielo.org.mxmdpi.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations on organic molecules. nih.govresearchgate.netresearchgate.net
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculated values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length (Å) | C(pyridine) | C(pyridine) | - | - | 1.39 Å |
| C(pyridine) | N | - | - | 1.34 Å | |
| C(pyridine) | C(carboxylate) | - | - | 1.51 Å | |
| C(carboxylate) | O(carbonyl) | - | - | 1.21 Å | |
| C(carboxylate) | O(ester) | - | - | 1.35 Å | |
| **Bond Angle (°) ** | C | N | C | - | 117° |
| C | C | C | - | 120° | |
| O | C(carboxylate) | O | - | 125° | |
| Dihedral Angle (°) | N | C | C | C(methyl) | ~0° or 180° |
These values represent typical bond parameters for substituted pyridine carboxylates and serve as illustrative examples.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning experimental spectra and confirming molecular structures. nih.gov
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H | 7.5 - 8.5 | 120 - 150 |
| Methyl-H (ring) | 2.3 - 2.6 | 18 - 22 |
| Methyl-H (ester) | 3.8 - 4.0 | 52 - 55 |
| Carboxylate-C | - | 165 - 170 |
These are estimated chemical shift ranges based on analogous structures.
Similarly, vibrational frequencies , corresponding to the peaks in an infrared (IR) spectrum, can be computed. researchgate.net These calculations help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequencies for the C=O bond in the carboxylate group, C-H bonds in the methyl groups, and various vibrations of the pyridine ring. mdpi.com Calculated frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation used in the calculations. mdpi.com
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable bonds, such as the ester group in this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformer(s). A Potential Energy Surface (PES) scan is a computational technique used for this purpose. q-chem.com In a PES scan, the total energy of the molecule is calculated as a function of one or more geometric parameters, typically dihedral angles. researchgate.net
For this compound, a key PES scan would involve rotating the dihedral angle between the pyridine ring and the carboxylate group. The resulting plot of energy versus dihedral angle would show energy minima corresponding to stable, low-energy conformations and energy maxima corresponding to unstable, high-energy transition states between them. molssi.org This analysis reveals the preferred orientation of the substituent groups.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. researchgate.net This involves locating and calculating the energies of all relevant stationary points, including reactants, products, intermediates, and, crucially, transition states (the energy maxima along the reaction coordinate). researchgate.net
For instance, if studying the hydrolysis of the ester group in this compound, DFT calculations could be used to model the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the final departure of methanol (B129727). mdpi.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. This allows for the comparison of different possible mechanistic pathways to determine the most likely one.
Intermolecular Interactions and Supramolecular Assembly Prediction
In the solid state, molecules pack together to form a crystal lattice, held together by non-covalent intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Understanding these interactions is crucial for predicting crystal structures and material properties.
| Contact Type | Contribution to Hirshfeld Surface | Description |
| H···H | ~45 - 55% | Van der Waals interactions |
| O···H / H···O | ~20 - 30% | C-H···O hydrogen bonds |
| C···H / H···C | ~10 - 15% | Van der Waals and C-H···π interactions |
| N···H / H···N | ~5 - 10% | C-H···N hydrogen bonds |
These percentages are illustrative and represent typical contributions for similar organic molecules.
By analyzing these interactions, researchers can predict how individual molecules of this compound might self-assemble into larger, ordered supramolecular structures. This predictive capability is vital in materials science for designing crystals with desired properties.
Quantification of Hydrogen Bonding and π-Stacking Energies
While direct quantification of hydrogen bonding and π-stacking energies for this compound is not documented, theoretical studies on analogous pyridine derivatives provide a framework for understanding these crucial non-covalent interactions.
Hydrogen Bonding: The nitrogen atom of the pyridine ring in this compound is a potential hydrogen bond acceptor. Computational studies on similar pyridine derivatives, often using Density Functional Theory (DFT), have shown that these molecules can form hydrogen bonds with suitable donors, such as water or alcohols. The strength of these interactions is influenced by the electronic environment of the pyridine ring. The presence of electron-donating methyl groups, as in the case of this compound, generally increases the electron density on the nitrogen atom, thereby enhancing its hydrogen-bonding capability. The ester group, specifically the carbonyl oxygen, can also act as a hydrogen bond acceptor.
π-Stacking Energies: The aromatic pyridine ring of this compound allows for π-stacking interactions with other aromatic systems. These interactions are a result of van der Waals forces and electrostatic interactions between the quadrupole moments of the aromatic rings. Computational studies on pyridine and its derivatives have quantified these interactions, with energies typically ranging from -2 to -5 kcal/mol, depending on the relative orientation and substitution of the interacting rings. The methyl and carboxylate substituents on the pyridine ring of the target molecule would influence the electronic distribution and steric hindrance, thereby modulating the geometry and energy of π-stacking arrangements.
A hypothetical breakdown of interaction energies for dimers of this compound, based on data from related compounds, is presented below. It is important to note that these values are illustrative and not the result of direct computation on the specified molecule.
| Interaction Type | Potential Interacting Groups | Estimated Energy Range (kcal/mol) | Computational Method Analogy |
|---|---|---|---|
| Hydrogen Bonding | Pyridine N···H-O | -3 to -6 | DFT (B3LYP/6-311++G(d,p)) |
| Hydrogen Bonding | Carbonyl O···H-O | -2 to -5 | DFT (B3LYP/6-311++G(d,p)) |
| π-Stacking | Pyridine Ring···Pyridine Ring (Parallel-displaced) | -2.5 to -4.5 | SCS-MP2/aug-cc-pVDZ |
| π-Stacking | Pyridine Ring···Pyridine Ring (T-shaped) | -1.5 to -3.0 | SCS-MP2/aug-cc-pVDZ |
Prediction of Crystal Packing and Self-Assembly Motifs
The prediction of crystal packing and self-assembly motifs for this compound would rely on computational crystal structure prediction (CSP) methods. These methods generate a multitude of possible crystal structures and rank them based on their lattice energies. While a specific CSP study for this compound is not available, analysis of the crystal structures of related pyridine carboxylates reveals common self-assembly motifs.
The substituents on the pyridine ring are critical in determining the final packing. The methyl groups can influence the packing by fitting into grooves of neighboring molecules or by introducing steric constraints that favor certain arrangements. The methyl carboxylate group, being relatively bulky, will also significantly impact the possible packing motifs.
A table of predicted common supramolecular synthons and packing motifs for this compound, based on observations from analogous structures, is provided below.
| Supramolecular Synthon/Motif | Description | Key Intermolecular Interactions | Likely Occurrence |
|---|---|---|---|
| Stacked Columns | Molecules stack in a co-facial or offset manner along a crystallographic axis. | π-π stacking | High |
| Herringbone Pattern | Molecules are arranged in a T-shaped or edge-to-face manner. | C-H···π interactions | Moderate |
| Dimeric Structures | Pairs of molecules are linked through intermolecular interactions. | C-H···O or C-H···N hydrogen bonds | High |
| Chain Formation | Molecules are connected in a one-dimensional array. | Hydrogen bonds or a combination of weaker interactions | Moderate |
Methyl 4,5 Dimethylpyridine 2 Carboxylate As a Synthetic Building Block in Advanced Chemical Synthesis
Application as a Core Scaffold for the Construction of Complex Organic Molecules
The structure of methyl 4,5-dimethylpyridine-2-carboxylate offers multiple reaction sites, rendering it a valuable scaffold for elaborating more complex molecular architectures. The pyridine (B92270) nitrogen atom can be quaternized, and the aromatic ring can undergo various modifications. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or be involved in decarboxylation reactions. nih.govresearchgate.net The methyl groups, while generally less reactive, can potentially undergo oxidation or condensation reactions under specific conditions.
The strategic placement of the substituents allows for regioselective transformations. For instance, the ester at the 2-position can direct metallation to the adjacent 3-position, enabling the introduction of a wide array of electrophiles. This controlled functionalization is a key strategy in the stepwise construction of intricate organic molecules. The presence of the two methyl groups at the 4- and 5-positions influences the electronic properties and steric environment of the ring, which can be exploited to achieve desired reactivity and selectivity in synthetic transformations.
Integration into Heterocyclic Systems and Polycyclic Frameworks
The pyridine moiety of this compound is a fundamental unit in a vast number of heterocyclic compounds. This building block can be utilized in annulation reactions to construct fused bicyclic and polycyclic systems. For example, the pyridine ring can be a component in the synthesis of quinolines, indolizines, and other nitrogen-containing polycycles, which are prevalent motifs in pharmaceuticals and natural products.
The reactivity of the ester and methyl groups can be harnessed to form new rings. The methyl groups could potentially be functionalized to participate in cyclization reactions, leading to the formation of novel heterocyclic frameworks. The ester group can be transformed into other functional groups that are suitable for intramolecular cyclization, thereby constructing a new ring fused to the pyridine core. The synthesis of such complex heterocyclic systems is a cornerstone of modern drug discovery. researchgate.net
Precursor in the Rational Design of Molecular Probes for Chemical Biology Studies
Pyridine-based structures are frequently employed in the design of molecular probes for studying biological systems due to their unique photophysical properties and ability to interact with biological targets. mdpi.com this compound can serve as a precursor for such probes. The ester functionality provides a convenient handle for attaching fluorophores, affinity tags, or reactive groups for covalent labeling of biomolecules.
The pyridine core itself can act as a metal chelator or a hydrogen bond acceptor, enabling the probe to interact with specific sites in proteins or nucleic acids. The dimethyl substitution pattern can be used to fine-tune the steric and electronic properties of the probe, potentially leading to improved selectivity and binding affinity for the target of interest. By modifying the core structure of this compound, researchers can rationally design probes to investigate a wide range of biological processes.
Contribution to the Synthesis of Functional Materials and Polymers
The rigid, aromatic nature of the pyridine ring, combined with its functional handles, makes this compound a potential candidate for the synthesis of functional materials and polymers with tailored properties.
Monomer in Polymerization Reactions
The ester group of this compound can be converted to other functionalities, such as vinyl or acetylene (B1199291) groups, which can then participate in polymerization reactions. For instance, hydrolysis to the carboxylic acid followed by reaction with a vinyl-containing alcohol would yield a polymerizable monomer. Polymers incorporating this pyridine unit may exhibit interesting thermal, optical, or electronic properties. The pyridine nitrogen can also be used to coordinate with metal ions, leading to the formation of metallopolymers with potential applications in catalysis or as sensory materials.
Component in Metal-Organic Frameworks (MOFs) or Coordination Polymers
Pyridine-dicarboxylates are widely used as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netrsc.orgresearchgate.netnih.gov Hydrolysis of the ester in this compound would yield 4,5-dimethylpyridine-2-carboxylic acid. This molecule, with its nitrogen atom and carboxylate group, can act as a bidentate ligand, coordinating to metal ions to form extended one-, two-, or three-dimensional networks.
The structure and properties of the resulting MOFs would be dictated by the coordination geometry of the metal ion and the steric and electronic nature of the dimethylpyridine ligand. Such materials are of significant interest for applications in gas storage, separation, and catalysis. The methyl groups on the pyridine ring would influence the pore size and surface properties of the MOF, allowing for the tuning of its functionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
